Tiletaminhydrochlorid

Übersicht

Beschreibung

Tiletamin-Hydrochlorid ist ein dissoziatives Anästhetikum, das zur Klasse der NMDA-Rezeptor-Antagonisten gehört. Es ist chemisch mit Ketamin verwandt und liegt als geruchlose, weiße Kristalle vor . Tiletamin-Hydrochlorid wird hauptsächlich in der Veterinärmedizin eingesetzt, oft in Kombination mit Zolazepam unter dem Handelsnamen Telazol, zur Anästhesie bei Katzen und Hunden .

Wissenschaftliche Forschungsanwendungen

Tiletamin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Entwicklung neuer Anästhetika verwendet.

Biologie: Tiletamin-Hydrochlorid wird in Studien mit NMDA-Rezeptor-Antagonisten verwendet, um ihre Rolle in neurologischen Prozessen zu verstehen.

Medizin: Es wird in der Veterinärmedizin häufig zur Anästhesie und Immobilisierung von Tieren eingesetzt. Es wird auch auf sein Potenzial für die Anwendung in der Humanmedizin, insbesondere in der Anästhesie und Schmerztherapie, untersucht.

5. Wirkmechanismus

Tiletamin-Hydrochlorid übt seine Wirkung aus, indem es als NMDA-Rezeptor-Antagonist wirkt. Diese Wirkung hemmt den erregenden Neurotransmitter Glutamat, was zu einem dissoziativen Anästhesiezustand führt. Die Verbindung zielt hauptsächlich auf die NMDA-Rezeptoren im zentralen Nervensystem ab, was zu Anästhesie, Analgesie und Amnesie führt .

Wirkmechanismus

Target of Action

Tiletamine hydrochloride is a dissociative anesthetic agent that primarily targets the NMDA (N-methyl-D-aspartate) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

As an NMDA receptor antagonist, tiletamine hydrochloride works by binding to the NMDA receptors and blocking their activity . This blockage inhibits the action of the neurotransmitter glutamate, which is involved in transmitting pain signals in the brain and nervous system.

Biochemical Pathways

By blocking NMDA receptors, tiletamine hydrochloride disrupts the normal functioning of these pathways, leading to its anesthetic effects .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted via the kidneys

Result of Action

The primary result of tiletamine hydrochloride’s action is the induction of anesthesia . By blocking NMDA receptors, tiletamine hydrochloride inhibits pain signals in the brain and nervous system, leading to a state of anesthesia .

Action Environment

The action, efficacy, and stability of tiletamine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. For example, it is sometimes used in combination with zolazepam to enhance its anesthetic effects . Additionally, factors such as the patient’s health status and the method of administration can also influence the drug’s action .

Biochemische Analyse

Biochemical Properties

Tiletamine hydrochloride plays a significant role in biochemical reactions by acting as an NMDA receptor antagonist. This compound interacts with NMDA receptors, which are a type of glutamate receptor in the brain. By binding to these receptors, tiletamine hydrochloride inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling . This inhibition leads to a dissociative anesthetic effect, characterized by analgesia and altered sensory perception .

Cellular Effects

Tiletamine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving NMDA receptors. The inhibition of NMDA receptors by tiletamine hydrochloride results in decreased excitatory neurotransmission, which can impact gene expression and cellular metabolism . Additionally, tiletamine hydrochloride has been shown to affect synaptic transmission and direct excitatory responses to amino acids in neuronal cells .

Molecular Mechanism

The molecular mechanism of action of tiletamine hydrochloride involves its binding to NMDA receptors. By acting as a non-competitive antagonist, tiletamine hydrochloride blocks the ion channel associated with these receptors, preventing the influx of calcium ions . This blockade inhibits the excitatory effects of glutamate, leading to the anesthetic and analgesic properties of the compound . Furthermore, tiletamine hydrochloride may also interact with other neurotransmitter systems, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tiletamine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Tiletamine hydrochloride is known to be stable under normal storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies have shown that prolonged exposure to tiletamine hydrochloride can lead to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of tiletamine hydrochloride vary with different dosages in animal models. At lower doses, tiletamine hydrochloride induces anesthesia and analgesia without significant adverse effects . At higher doses, the compound can cause toxic effects, including respiratory depression and cardiovascular disturbances . Threshold effects have been observed, where the anesthetic and analgesic properties are achieved at specific dosage levels, while higher doses result in increased toxicity .

Metabolic Pathways

Tiletamine hydrochloride is involved in various metabolic pathways. The compound is primarily metabolized in the liver, where it undergoes biotransformation by hepatic enzymes . The metabolites are then excreted through the kidneys . The interaction of tiletamine hydrochloride with hepatic enzymes can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound .

Transport and Distribution

The transport and distribution of tiletamine hydrochloride within cells and tissues are crucial for its pharmacological effects. The compound is transported across cell membranes and distributed to various tissues, including the brain . Tiletamine hydrochloride interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This distribution pattern is essential for the compound’s anesthetic and analgesic properties .

Subcellular Localization

Tiletamine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound is known to target NMDA receptors located on the cell membrane . Additionally, tiletamine hydrochloride may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These targeting signals play a role in the compound’s pharmacological effects and its interaction with cellular components .

Vorbereitungsmethoden

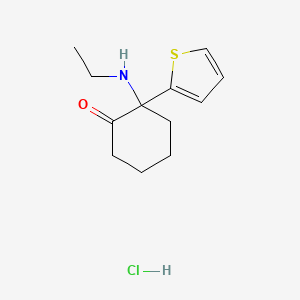

Synthesewege und Reaktionsbedingungen: Tiletamin-Hydrochlorid wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Reaktion von 2-Thiophencarbonsäure mit Ethylamin zur Bildung von 2-Ethylamino-2-thiophencarboxamid. Dieser Zwischenstoff wird dann cyclisiert, um 2-Ethylamino-2-(2-thienyl)cyclohexanon zu bilden, das anschließend in seine Hydrochloridsalzform umgewandelt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Tiletamin-Hydrochlorid beinhaltet denselben Syntheseweg, jedoch in größerem Maßstab. Das Verfahren ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt. Die Verbindung wird typischerweise unter sterilen Bedingungen hergestellt, um Kontaminationen zu vermeiden, insbesondere da sie in injizierbaren Formen verwendet wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tiletamin-Hydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Tiletamin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in Tiletamin modifizieren.

Substitution: Substitutionsreaktionen können an der Ethylaminogruppe oder am Thiophenring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zur Bildung von N-Oxid-Derivaten führen, während Reduktion zu sekundären Aminen führen kann .

Vergleich Mit ähnlichen Verbindungen

Tiletamin-Hydrochlorid ist chemisch ähnlich zu anderen dissoziativen Anästhetika wie Ketamin und Phencyclidin. Es ist einzigartig in seiner Kombination mit Zolazepam, das sowohl anästhetische als auch muskelrelaxierende Wirkungen bietet. Diese Kombination macht es besonders effektiv für den veterinärmedizinischen Einsatz .

Ähnliche Verbindungen:

Ketamin: Ein weiterer NMDA-Rezeptor-Antagonist, der sowohl in der Human- als auch in der Veterinärmedizin eingesetzt wird.

Phencyclidin: Ein dissoziatives Anästhetikum mit ähnlichen pharmakologischen Eigenschaften, jedoch mit einem höheren Missbrauchspotenzial.

Zolazepam: Ein Benzodiazepin, das in Kombination mit Tiletamin wegen seiner muskelrelaxierenden Eigenschaften verwendet wird

Eigenschaften

IUPAC Name |

2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKJZQOPXDNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14176-49-9 (Parent) | |

| Record name | Tiletamine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045539 | |

| Record name | Tiletamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14176-50-2 | |

| Record name | Tiletamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiletamine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiletamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 2-(ethylamino)-2-(2-thienyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TAQ2QWJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tiletamine hydrochloride?

A1: Tiletamine hydrochloride acts primarily as an NMDA receptor antagonist. [] It binds to the NMDA receptor, a glutamate receptor subtype found in the central nervous system, and blocks the binding of glutamate, the primary excitatory neurotransmitter. [] This antagonism disrupts normal neuronal signaling, leading to its anesthetic and analgesic effects.

Q2: What are the downstream effects of Tiletamine hydrochloride’s NMDA receptor antagonism?

A2: Tiletamine hydrochloride’s NMDA receptor antagonism leads to a dissociative anesthetic state characterized by profound analgesia, catalepsy (a trance-like state), and amnesia. [, ] This state is distinct from other anesthetic classes as Tiletamine hydrochloride does not typically depress cardiovascular or respiratory function at clinically relevant doses.

Q3: What is the molecular formula and weight of Tiletamine hydrochloride?

A3: The molecular formula of Tiletamine hydrochloride is C12H21ClN2S·HCl, and its molecular weight is 293.28 g/mol.

Q4: Is there any spectroscopic data available for Tiletamine hydrochloride?

A4: While the provided research excerpts do not delve into specific spectroscopic details, Tiletamine hydrochloride's structure can be analyzed through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques would provide information about the compound's functional groups, bonding patterns, and fragmentation patterns.

Q5: How stable is Tiletamine hydrochloride under various storage conditions?

A5: The provided research focuses on Tiletamine hydrochloride's application as an anesthetic and does not elaborate on its stability under various storage conditions. It’s crucial to refer to the manufacturer's guidelines for information on appropriate storage temperatures, light exposure, and container compatibility to ensure the drug's potency and safety.

Q6: What factors influence the pharmacokinetics of Tiletamine hydrochloride?

A6: Factors influencing the pharmacokinetics of Tiletamine hydrochloride include the species to which it is administered, the route of administration (intramuscular being most common in the studies), the dosage administered, and individual physiological variations. [, , , , , , ] For instance, Tiletamine hydrochloride’s pharmacokinetic parameters in polar bears were found to be similar to those observed in other species. []

Q7: What is the duration of action of Tiletamine hydrochloride?

A7: The duration of action of Tiletamine hydrochloride is dose-dependent and varies significantly between species. [, , , , , , , , , ] Studies highlight a wide range of immobilization times, from approximately 15 minutes in arctic foxes [] to up to 84 minutes in dwarf pigs. []

Q8: In which animal species has Tiletamine hydrochloride been investigated as an anesthetic?

A8: Tiletamine hydrochloride, often in combination with zolazepam hydrochloride (marketed as Telazol or Zoletil), has been studied for its anesthetic effects in a wide range of animal species. The research mentions its use in dwarf pigs, [] two-toed sloths, [] mountain brushtail possums, [, ] grizzly bears, [] Japanese black bears, [] wild dogs, [] red howler monkeys, [] gray wolves, [] agile wallabies, [] polar bears, [, , ] red foxes, [] North American porcupines, [, ] sheep, [] black bears, [, ] giant Chacoan peccaries, [] horses, [] Ethiopian wolves, [] giant otters, [] capuchin monkeys, [] bullfrogs and leopard frogs, [] arctic foxes, [] and rabbits. []

Q9: What are the advantages of using Tiletamine hydrochloride for immobilization in wildlife studies?

A9: Tiletamine hydrochloride, particularly in combination with zolazepam hydrochloride, is favored for immobilizing wildlife in field studies due to several advantages:

- Rapid Induction: It generally induces immobilization relatively quickly, allowing for efficient handling of animals. [, , , , , , , , ]

- Predictable Recovery: The drug typically allows for a predictable recovery period, making it safer for both the animals and researchers. [, , , , ]

- Wide Safety Margin: It exhibits a relatively wide safety margin, reducing the risk of adverse effects, especially compared to some older drugs. [, , , ]

- Minimal Side Effects: Compared to other immobilizing agents, Tiletamine hydrochloride tends to cause fewer adverse reactions in many species. [, , , ]

Q10: Are there any disadvantages or limitations associated with the use of Tiletamine hydrochloride?

A10: While considered generally safe and effective, Tiletamine hydrochloride does have some limitations:

- Variable Response: The duration of anesthesia and the degree of muscle relaxation can vary significantly between individuals and species, necessitating careful dosage adjustments. [, , , ]

- Lack of Analgesia at Lower Doses: While Tiletamine hydrochloride provides excellent analgesia at higher doses, it might not offer sufficient pain relief for all procedures at lower doses. []

- Potential for Prolonged Recovery: In some cases, particularly with higher doses, Tiletamine hydrochloride can lead to prolonged recovery times, necessitating extended monitoring of the animals. [, , ]

Q11: What safety precautions should be considered when using Tiletamine hydrochloride in research?

A11: Handling and administering Tiletamine hydrochloride necessitates careful adherence to safety protocols:

Q12: What are the potential risks of Tiletamine hydrochloride to humans?

A12: Tiletamine hydrochloride, being chemically related to ketamine, carries a risk of abuse and misuse in humans. [, ] There is a documented case of human fatality associated with the combined use of Telazol and ketamine. [] Accidental exposure or intentional misuse can lead to severe adverse effects, including respiratory depression, cardiac arrhythmias, and psychological disturbances.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.